molecular formula C11H11N3O2 B1510465 methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1346809-15-1

methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1510465
CAS No.: 1346809-15-1
M. Wt: 217.22 g/mol
InChI Key: MEYCNTRPZNJCBA-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions for this compound include:

  • C=O stretch : 1720–1700 cm$$^{-1}$$ (ester carbonyl) .
  • C–N stretch : 1250–1220 cm$$^{-1}$$ (triazole ring) .
  • Aromatic C–H stretch : 3100–3000 cm$$^{-1}$$ (benzyl group) .

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (CDCl$$_3$$, 300 MHz) :

  • δ 7.25–7.35 ppm (m, 5H) : Benzyl aromatic protons.
  • δ 5.55 ppm (s, 2H) : Benzyl methylene (-CH$$_2$$-).
  • δ 4.00 ppm (s, 3H) : Methoxy group (-OCH$$_3$$).
  • δ 8.20 ppm (s, 1H) : Triazole C5 proton .

$$^{13}$$C NMR (CDCl$$_3$$, 75 MHz) :

  • δ 165.2 ppm : Ester carbonyl (C=O).
  • δ 144.5 ppm : Triazole C3.
  • δ 134.8 ppm : Benzyl quaternary carbon.
  • δ 52.1 ppm : Methoxy carbon (-OCH$$_3$$) .

Mass Spectrometry

  • Molecular Ion Peak : m/z 217.1 [M]$$^+$$.
  • Fragmentation Patterns :
    • Loss of methoxy group (-OCH$$_3$$, m/z 185).
    • Cleavage of the benzyl group (-C$$7$$H$$7$$, m/z 130) .

Table 2 : Summary of spectroscopic data

Technique Key Signals
IR 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C–N)
$$^1$$H NMR δ 8.20 (s, 1H, triazole), δ 5.55 (s, 2H)
$$^{13}$$C NMR δ 165.2 (C=O), δ 144.5 (triazole C3)
MS m/z 217.1 [M]$$^+$$

Properties

IUPAC Name

methyl 1-benzyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCNTRPZNJCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736229
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-15-1
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate exhibits significant biological activities which make it a candidate for pharmaceutical applications:

  • Antifungal Activity : Compounds containing triazole moieties are known for their antifungal properties. This compound has been shown to inhibit the growth of various fungal strains .
  • Anticancer Properties : This compound has demonstrated potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. Studies have indicated that it may exhibit activity against certain cancer cell lines by disrupting microtubule dynamics . For instance, derivatives of this compound have been synthesized that show cytostatic effects on leukemia cells .
  • Antimicrobial Effects : The triazole ring structure contributes to its antimicrobial properties, making it useful in developing new antibiotics or antifungal agents .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

  • Drug Development : It serves as a scaffold for synthesizing new drug candidates targeting various diseases, including cancer and fungal infections. Its derivatives have been explored for their ability to act as inhibitors of tumor growth and microbial infections .
  • Nucleoside Analogues : This compound is also utilized in the synthesis of nucleoside analogues such as ribavirin, which is an antiviral medication used to treat hepatitis C and some viral hemorrhagic fevers .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

  • Fungicides : Due to its antifungal properties, this compound could be developed into a fungicide to protect crops from fungal pathogens .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

StudyFindings
PubMed Study on Antifungal ActivityDemonstrated significant antifungal effects against Candida species .
Cancer Cell Line InhibitionShowed IC50 values indicating strong inhibition of MCF-7 breast cancer cells .
Nucleoside Analogue SynthesisSuccessfully synthesized ribavirin analogues using this compound as a precursor .

Mechanism of Action

The exact mechanism of action of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Key Analogues and Their Properties
Compound Name Substituent (Position) Melting Point (°C) Key Applications/Reactivity Reference
Ethyl 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate Ethyl ester (C3), methyl (C5) - Increased lipophilicity vs. methyl ester
Methyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate Bromo (C5) - Potential for nucleophilic substitution
1-Benzyl-1H-1,2,4-Triazole-3-Carboxylic Acid Carboxylic acid (C3) - Improved water solubility vs. ester
Lithium(1+)1-Benzyl-1H-1,2,4-Triazole-3-Carboxylate Lithium salt (C3) - Ionic form for enhanced crystallinity
  • Lipophilicity : Ethyl esters (e.g., ethyl 5-methyl derivative) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .
  • Reactivity : Halogenated derivatives (e.g., 5-bromo) enable further functionalization via cross-coupling reactions .
  • Solubility : The carboxylic acid analogue (C3) offers improved aqueous solubility, advantageous for drug formulation .

Pharmaceutical Relevance

  • Prodrug Potential: The methyl ester group can hydrolyze in vivo to the carboxylic acid, acting as a prodrug for sustained release .
  • Structure-Activity Relationships (SAR) :
    • Benzyl groups at N1 improve bioavailability and target affinity compared to smaller alkyl groups .
    • Electron-withdrawing substituents (e.g., bromo) at C5 modulate electronic properties, influencing reactivity .

Biological Activity

Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (MBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Synthesis of this compound

MBT is synthesized through a [3+2] cycloaddition reaction involving benzyl azide and methyl propiolate. The reaction typically occurs under reflux conditions in the presence of a catalyst such as ruthenium, followed by purification using silica gel chromatography. The molecular structure of MBT includes a triazole ring which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. MBT has shown potential antifungal and antibacterial activities. A study demonstrated that various triazole derivatives, including MBT, were effective against several fungal strains and exhibited significant inhibition rates compared to control groups .

Anticancer Properties

MBT's structure allows it to interact effectively with biological targets involved in cancer progression. Specifically, it has been noted for its ability to inhibit tubulin polymerization, which is critical in disrupting cell division processes in cancer cells. In vitro studies have shown that MBT can induce G2/M-phase arrest in HeLa cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

Activity Type Mechanism Target Effectiveness
AntifungalInhibition of fungal growthVarious fungal strainsSignificant inhibition rates
AntibacterialInhibition of bacterial growthVarious bacterial strainsEffective against multiple strains
AnticancerInhibition of tubulin polymerizationCancer cell linesInduces G2/M-phase arrest

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of triazole derivatives, MBT was part of a series that showed enhanced antifungal effects against Candida albicans and Aspergillus niger. The results indicated that the presence of the triazole ring significantly contributed to the activity observed .
  • Anticancer Activity : Another investigation into the antiproliferative effects of MBT on various cancer cell lines demonstrated that it effectively reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 39 nM. This study highlighted the compound's potential for further development as an anticancer therapeutic .

The biological activity of MBT can be attributed to its ability to interfere with critical cellular processes:

  • Tubulin Polymerization : By inhibiting tubulin polymerization, MBT disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Action : The mechanism behind its antimicrobial properties may involve disruption of cellular membranes or interference with essential metabolic pathways in pathogens.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Product References
6M HCl, reflux, 4h1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
NaOH (aq.), 70°C, 2hSame as above

In ammonolysis reactions, methyl 1,2,4-triazole-3-carboxylate analogs react with amines (e.g., NH₃ or alkylamines) to form carboxamides, as demonstrated in the synthesis of 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide (11a ) via SnCl₄-catalyzed conditions .

Nucleophilic Substitution at the Benzyl Position

The benzyl group can participate in hydrogenolysis or electrophilic substitution. For example:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 1H-1,2,4-triazole-3-carboxylate derivatives.

  • Electrophilic Aromatic Substitution : The benzyl aromatic ring may undergo nitration or halogenation, though steric hindrance from the triazole ring limits regioselectivity .

[3+2] Cycloaddition Reactions

The triazole ring can act as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though reactivity depends on substituent positioning. Structural analogs like methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate undergo cycloaddition with azides to form bis-triazole derivatives . For the 3-carboxylate isomer, similar reactivity is inferred but may require elevated temperatures (60–80°C) and Cu(I) catalysts .

Substrate Reaction Partner Product Yield
Methyl 1-benzyltriazole-5-carboxylatePhenyl azideBis-triazole derivative82%

Functionalization via Alkylation/Arylation

The N2 or N4 positions of the triazole ring can undergo alkylation or arylation. For example:

  • Methylation : Treatment with methyl iodide in DMF/K₂CO₃ yields dimethylated derivatives .

  • Benzylation : Similar conditions with benzyl bromide introduce additional benzyl groups .

Coordination Chemistry and Catalysis

Triazole derivatives often serve as ligands in metal complexes. While direct data for this compound is limited, structurally related 1,2,3-triazolium salts form stable Ag(I) and Au(I) complexes, facilitating catalytic processes such as desulfinylation . The carboxylate group may enhance metal binding via chelation .

Biological Interactions

Though not a direct chemical reaction, the compound’s triazole core inhibits cytochrome P450 enzymes, as observed in analogs. This interaction is attributed to nitrogen lone-pair coordination with heme iron.

Key Mechanistic Insights

  • Steric Effects : The benzyl group at N1 hinders reactions at the adjacent N2 position, favoring N4 functionalization .

  • Electronic Effects : The electron-withdrawing carboxylate group deactivates the triazole ring, slowing electrophilic substitution but stabilizing intermediates in cycloadditions .

Preparation Methods

General Procedure:

Step Reaction Description Reagents/Conditions Notes
1. Benzyl Azide Formation Nucleophilic substitution of benzyl chloride with sodium azide Benzyl chloride + NaN₃ in acetonitrile/DMF Forms benzyl azide intermediate
2. Cycloaddition Reaction of benzyl azide with methyl propiolate under copper catalysis Cu(I) catalyst, solvent reflux (e.g., toluene), 24 h Produces methyl 1-benzyl-1,2,3-triazole-4-carboxylate (closely related structure)
3. Purification Silica gel chromatography Elution with ether and dichloromethane Isolates pure triazole product

Note: This method is well-established for 1,2,3-triazoles but less common for 1,2,4-triazoles. Modifications may be required for regioselective synthesis of 1,2,4-triazole derivatives.

N-Alkylation of 1H-1,2,4-Triazole-3-Carboxylate

To obtain the benzyl-substituted compound, N-alkylation of the triazole nitrogen with benzyl halides is a common approach.

Step Reaction Description Reagents/Conditions Notes
N-Alkylation Reaction of 1H-1,2,4-triazole-3-carboxylate with benzyl chloride or bromide Base (e.g., K₂CO₃), polar aprotic solvent (DMF or acetonitrile), mild heating Selective substitution at N1 position

This step can be performed after the triazole ring and ester group are installed.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Industrial Suitability References
Thiosemicarbazide + Oxalyl chloride monoester Thiosemicarbazide, Oxalyl chloride monoester, Methanol Condensation, Cyclization, Desulfurization, Esterification Simple, safe, inexpensive, avoids diazotization High CN103145632B
CuAAC (Azide-Alkyne Cycloaddition) Benzyl azide, Methyl propiolate, Cu catalyst Cycloaddition, Purification High regioselectivity, efficient for 1,2,3-triazoles Moderate, requires catalyst and purification PMC article, Benchchem
N-Alkylation 1H-1,2,4-triazole-3-carboxylate, Benzyl halide Nucleophilic substitution Straightforward benzyl introduction High, common in industry Inferred from general organic synthesis

Research Findings and Analytical Data

  • The patented method using thiosemicarbazide and oxalyl chloride monoester yields the methyl 1,2,4-triazole-3-carboxylate with high purity and safety, suitable for scale-up.
  • Copper-catalyzed azide-alkyne cycloaddition provides high regioselectivity but is primarily used for 1,2,3-triazoles; adaptation for 1,2,4-triazoles requires further optimization.
  • N-alkylation reactions are well-documented for introducing benzyl groups with good yields and selectivity under mild conditions.
  • Industrial processes favor methods that avoid explosive intermediates (e.g., diazonium salts) and use continuous flow reactors for better control and safety.

Q & A

Q. What are the established synthetic routes for methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate?

Answer: Two primary methods are documented:

  • [3+2] Cycloaddition : Benzyl azide and methyl propiolate undergo Ru-catalyzed cycloaddition in toluene, yielding the triazole core. The catalyst {(Tp)(PPh3)2Ru(N3)} (Tp = hydridotris(pyrazolyl)borate) directs regioselectivity toward the 1,4-disubstituted product. Post-reaction purification involves silica gel chromatography .
  • Hydroxymethylation/Oxidation : 1H-1,2,4-triazole reacts with formaldehyde in the presence of Ba(OH)₂·8H₂O, followed by oxidation and esterification. This route achieves a 32% overall yield with 98% purity .

Q. How is the compound characterized for structural confirmation?

Answer:

  • X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., N3–C4 = 1.3367 Å) and angles (e.g., C–CH₂–N = 112.13°, deviating from tetrahedral geometry). Data collection uses COLLECT and DENZO/SCALEPACK software, with refinement via SHELXL97 .
  • Spectroscopy : NMR and IR verify functional groups and purity. For example, the methyl ester group (COOCH₃) is confirmed by a carbonyl stretch at ~1700 cm⁻¹ .

Q. What are the key physical properties critical for experimental handling?

Answer:

  • Melting Point : 196–199°C (lit.), consistent across sources .
  • Solubility : Polar aprotic solvents (e.g., DCM, DMF) are preferred due to the ester and triazole moieties.
  • Stability : Store in dry, ventilated conditions to prevent hydrolysis of the ester group .

Q. How is the compound utilized as a building block in medicinal chemistry?

Answer: The triazole core serves as a bioisostere for amide bonds, enhancing metabolic stability. Applications include:

  • Nucleoside analogues (e.g., 1,5-anhydro-4,6-O-benzylidene derivatives) for antiviral research .
  • Agrochemical intermediates (e.g., pyrazole-carboxylate hybrids) via further functionalization .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Ru-catalyzed cycloaddition?

Answer: The Ru catalyst stabilizes alkyne intermediates via π-backbonding, favoring 1,4-regioselectivity over 1,5-isomers. Computational studies suggest transition-state geometries where the benzyl group adopts a pseudo-axial position, minimizing steric hindrance . Experimental data (bond angles, crystallographic maps) align with this model .

Q. How can synthesis yields be optimized for large-scale applications?

Answer:

  • Catalyst Loading : Reducing Ru catalyst from 5% to 2% mol maintains yield while lowering costs .
  • Solvent Selection : Replacing toluene with acetonitrile improves reaction homogeneity, reducing side products .
  • Workup : Gradient chromatography (ether → DCM) enhances purity without compromising recovery .

Q. What contradictions exist in reported crystallographic data, and how are they resolved?

Answer: Discrepancies in bond angles (e.g., N–N–C vs. ideal tetrahedral values) arise from packing effects or refinement constraints. To resolve:

  • Compare anisotropic displacement parameters (Ueq) to assess thermal motion .
  • Validate via DFT calculations (e.g., Gaussian09) to model gas-phase vs. solid-state conformations .

Q. How does substituent variation (e.g., benzyl vs. phenyl groups) impact reactivity?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring reduce nucleophilic attack at the triazole N2 position .
  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzyl) hinder [3+2] cycloaddition kinetics, requiring higher temperatures .

Q. What advanced analytical techniques validate trace impurities in synthesized batches?

Answer:

  • HPLC-MS : Detects unreacted azides or ester hydrolysis byproducts (e.g., carboxylic acid derivatives) .
  • TGA/DSC : Monitors decomposition profiles (>200°C) to identify thermally labile impurities .

Q. How can computational modeling (e.g., DFT) predict biological activity?

Answer:

  • Docking Studies : The triazole core interacts with ATP-binding pockets (e.g., kinase inhibitors) via hydrogen bonding (N–H⋯O=C).
  • ADMET Prediction : LogP calculations (~1.4) suggest moderate blood-brain barrier permeability, aligning with CNS drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
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methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

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